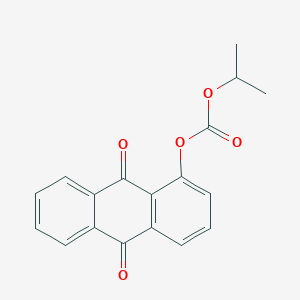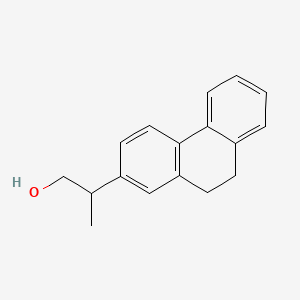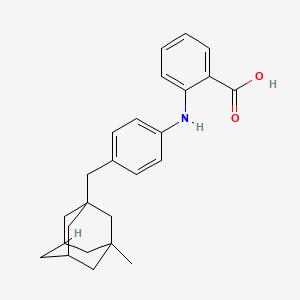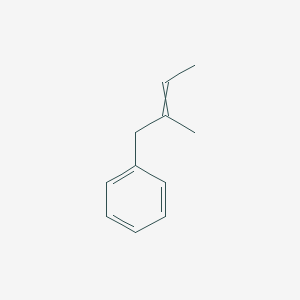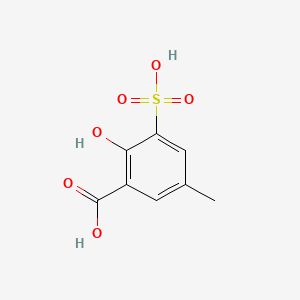![molecular formula C32H32N2O7 B14673997 3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 42926-79-4](/img/structure/B14673997.png)
3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been chemically modified to include acetyl and methoxyphenyl groups. These modifications can alter its chemical properties and biological activity, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps. One common approach is to start with thymidine and introduce the acetyl and methoxyphenyl groups through a series of protection and deprotection reactions. The acetyl group can be introduced using acetic anhydride in the presence of a base, while the methoxyphenyl group can be added using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and developing purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleoside analogs for various applications.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. This makes it a potential candidate for use in antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-O-Acetylthymidine: Similar in structure but lacks the methoxyphenyl and diphenyl groups.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Similar but lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both acetyl and methoxyphenyl groups, which can significantly alter its chemical and biological properties compared to other thymidine analogs. These modifications can enhance its stability, increase its affinity for certain enzymes, and improve its overall efficacy in various applications .
Properties
CAS No. |
42926-79-4 |
|---|---|
Molecular Formula |
C32H32N2O7 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C32H32N2O7/c1-21-19-34(31(37)33-30(21)36)29-18-27(40-22(2)35)28(41-29)20-39-32(23-10-6-4-7-11-23,24-12-8-5-9-13-24)25-14-16-26(38-3)17-15-25/h4-17,19,27-29H,18,20H2,1-3H3,(H,33,36,37)/t27-,28+,29+/m0/s1 |
InChI Key |
PLWOFJRSRWJIRZ-ZGIBFIJWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



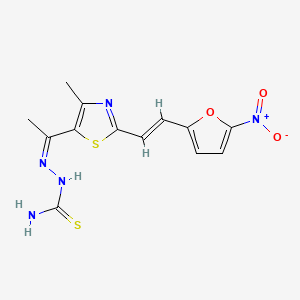

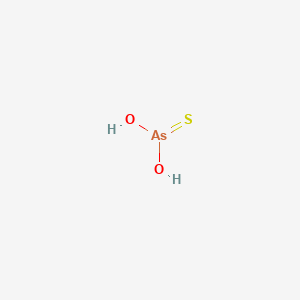
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
